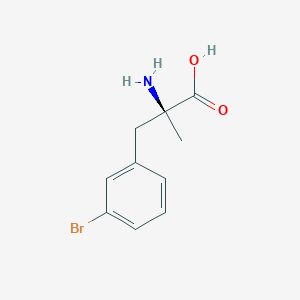

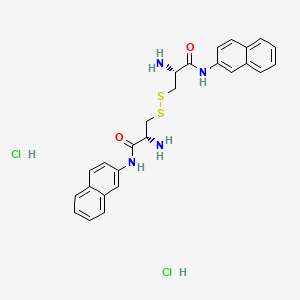

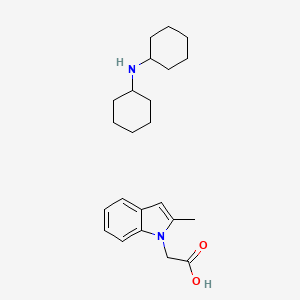

![molecular formula C30H30N4O6 B613367 (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate CAS No. 119767-84-9](/img/structure/B613367.png)

(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate, also known as (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate, is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.59. The purity is usually 95%.

BenchChem offers high-quality (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Application in Self-Assembled Structures

Scientific Field

This application falls under the field of Material Science and Technology .

Summary of the Application

The compound Fmoc-Thr(tBu)-OH has been found to form self-assembled structures. These structures undergo morphological transitions at the supramolecular level when the concentration and temperature are altered .

Methods of Application

The self-assembled structure formation of Fmoc-Thr(tBu)-OH was examined under varying concentration and temperature conditions. At lower concentrations, Fmoc-Thr(tBu)-OH self-assembles into spheres, which change to dumb-bell shapes at higher concentrations under room temperature conditions. When the solution at lower concentration is heated, the spheres change to rods .

Results or Outcomes

The study revealed that the self-assembled structures formed by Fmoc-Thr(tBu)-OH reveal morphological transitions at the supramolecular level as the concentration and temperature are altered .

Application in Protein and Peptide Synthesis

Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH is extensively used in scientific research, particularly in protein and peptide synthesis .

Methods of Application

The specific methods of application in protein and peptide synthesis were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in protein and peptide synthesis is known to be diverse, spanning across various scientific realms .

Application in Synthesis of Chlorofusin Analogues

Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . Chlorofusin is a natural product that has shown potent anti-tumor activity.

Methods of Application

The specific methods of application in the synthesis of chlorofusin analogues were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in the synthesis of chlorofusin analogues is known to be diverse, spanning across various scientific realms .

Application in Synthesis of Amino Acid Derivatives

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .

Methods of Application

The specific methods of application in the synthesis of amino acid derivatives were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in the synthesis of amino acid derivatives is known to be diverse, spanning across various scientific realms .

Application in Synthesis of Complex Depsipeptides

Scientific Field

This application falls under the field of Bioorganic Chemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH can be used as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .

Methods of Application

The specific methods of application in the synthesis of complex depsipeptides were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in the synthesis of complex depsipeptides is known to be diverse, spanning across various scientific realms .

Application in Synthesis of Leu-EnkephalinAmide

Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Fmoc-Thr(tBu)-OH can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .

Methods of Application

The specific methods of application in the synthesis of Leu-EnkephalinAmide were not detailed in the source. However, it’s known that Fmoc-Thr(tBu)-OH can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source. However, the use of Fmoc-Thr(tBu)-OH in the synthesis of Leu-EnkephalinAmide is known to be diverse, spanning across various scientific realms .

特性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37)/t18-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDXSZBUHGNMB-DWXRJYCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。